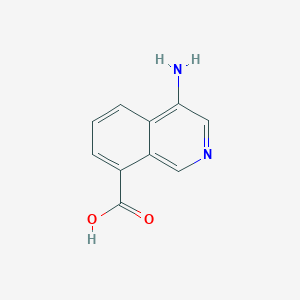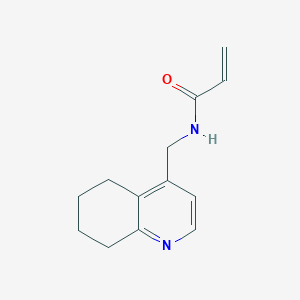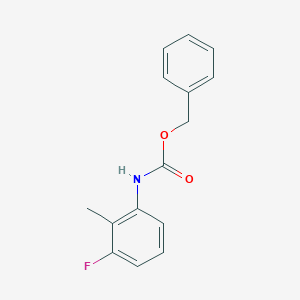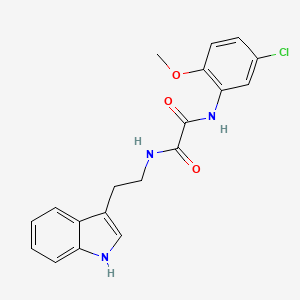
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide, also known as OXA-24, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. OXA-24 is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a role in regulating cell growth, differentiation, and survival.
Mechanism of Action
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide works by inhibiting the activity of HDAC6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and cell division. By inhibiting HDAC6, this compound can disrupt these processes, leading to the inhibition of cell growth and the promotion of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can induce the acetylation of tubulin, a protein involved in the formation of microtubules, which are essential for cell division and intracellular transport. This acetylation of tubulin can lead to the disruption of microtubule dynamics, which can result in the inhibition of cell growth and the promotion of apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide in lab experiments is its specificity for HDAC6. Unlike other HDAC inhibitors, which can target multiple HDAC enzymes, this compound specifically targets HDAC6, which can reduce off-target effects and increase the specificity of the compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in vitro.
Future Directions
There are several future directions for the study of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide. One area of research is in the development of more potent and selective HDAC6 inhibitors. Another area of research is in the investigation of the combination of this compound with other chemotherapeutic agents, to determine if the compound can enhance the effectiveness of these agents. Additionally, more research is needed to determine the potential side effects of this compound and its safety profile in humans.
Synthesis Methods
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methoxybenzoic acid and 1H-indole-3-ethylamine. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate N-(5-chloro-2-methoxybenzoyl)-1H-indole-3-ethylamine. This intermediate is then reacted with oxalyl chloride to form this compound.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the treatment of cancer. HDAC6 has been shown to play a role in the development and progression of various types of cancer, and inhibitors of this enzyme, such as this compound, have been investigated as potential cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to other chemotherapeutic agents.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(20)10-16(17)23-19(25)18(24)21-9-8-12-11-22-15-5-3-2-4-14(12)15/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBOULQVKAZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2899373.png)

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2899377.png)
![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2899378.png)

![4-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2899382.png)
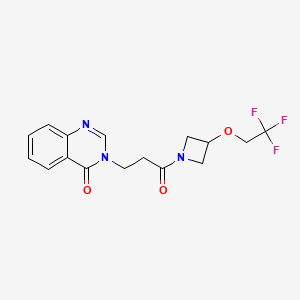
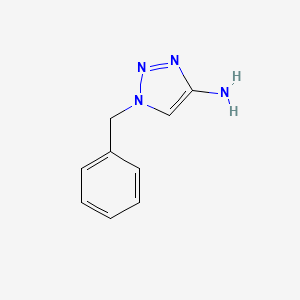
![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2899387.png)


